Product packaging for 5-Bromo-8-fluoroisoquinolin-1(2H)-one(Cat. No.:)

5-Bromo-8-fluoroisoquinolin-1(2H)-one

Cat. No.: B7901038
M. Wt: 242.04 g/mol
InChI Key: OPESYULZMXGCPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-8-fluoroisoquinolin-1(2H)-one is a synthetic heterocyclic compound of interest in medicinal chemistry and drug discovery research. As a functionalized isoquinoline derivative, it serves as a versatile chemical building block for the synthesis of more complex molecules. Its molecular structure incorporates both bromine and fluorine atoms, which are useful handles for further chemical modifications via cross-coupling reactions and other synthetic transformations. Researchers utilize this scaffold in the exploration of novel compounds for various biological applications. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are responsible for confirming the product's identity and purity before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H5BrFNO B7901038 5-Bromo-8-fluoroisoquinolin-1(2H)-one

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-8-fluoro-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO/c10-6-1-2-7(11)8-5(6)3-4-12-9(8)13/h1-4H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPESYULZMXGCPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CNC(=O)C2=C1F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations into the Formation and Transformation of 5 Bromo 8 Fluoroisoquinolin 1 2h One

Elucidation of Reaction Pathways for Isoquinolin-1(2H)-one Core Assembly

The construction of the isoquinolin-1(2H)-one scaffold can be achieved through various synthetic strategies. While direct synthesis of 5-Bromo-8-fluoroisoquinolin-1(2H)-one is not extensively documented, plausible pathways can be inferred from established methods for related structures.

One common approach involves the cyclization of ortho-substituted phenylacetic acid derivatives. For the target molecule, this would likely start from a 2-bromo-5-fluorophenylacetic acid precursor. The subsequent introduction of the C1-N2 bond to form the lactam ring can be accomplished through several methods, including the renowned Bischler-Napieralski or Pictet-Spengler type reactions, which typically yield dihydroisoquinolines that can be subsequently oxidized. pharmaguideline.com

A more direct route to the isoquinolinone core involves the palladium-catalyzed carbonylation of ortho-halo-phenethylamines. However, the specific substitution pattern of this compound would require a multi-step synthesis of the appropriately substituted phenethylamine (B48288) precursor.

Another viable pathway is the cyclization of 2-halobenzaldehydes or ketones with amines and a suitable two-carbon component. For instance, a palladium-catalyzed cascade reaction involving a Heck reaction, intramolecular cyclization, and isomerization has been developed for the synthesis of 4-methylisoquinolines, demonstrating the potential for complex, one-pot preparations of substituted isoquinoline (B145761) systems. researchgate.net

Furthermore, rhodium(III)-catalyzed C-H activation and annulation of benzamides with alkynes represents a modern and efficient method for constructing the isoquinolinone skeleton. organic-chemistry.org The regioselectivity of this process would be critical in achieving the desired 5,8-disubstituted pattern.

A potential synthetic route to a related compound, 8-fluoro-3,4-dihydroisoquinoline, has been described, which could serve as a precursor. mdpi.com This synthesis involves the cyclization of a phenethylamine derivative. Subsequent bromination and oxidation could potentially yield the target compound. The synthesis of 5-bromoisoquinoline (B27571) and its subsequent nitration to 5-bromo-8-nitroisoquinoline (B189721) is a well-established procedure. orgsyn.orggoogle.com This highlights that electrophilic substitution on the isoquinoline core can be a viable strategy for introducing the bromo and a precursor to the fluoro group (via a nitro or amino intermediate).

Role of Directing Groups and Activating Moieties in Catalyzed Transformations

The precise functionalization of the isoquinolinone core heavily relies on the use of directing groups and activating moieties in metal-catalyzed reactions. nih.gov These groups can control the regioselectivity of C-H functionalization, allowing for the introduction of substituents at specific positions that would be otherwise difficult to access.

In the context of this compound, the existing bromo and fluoro substituents, along with the lactam functionality, would inherently direct further transformations. The amide nitrogen of the isoquinolinone ring can act as a directing group in various palladium-catalyzed reactions. For example, picolinamide (B142947) has been used as a bidentate directing group to achieve Z-selective arylation of allylamines, showcasing the power of N-based directing groups. researchgate.net

The bromine atom at the C5 position is a versatile handle for cross-coupling reactions such as Suzuki, Heck, and Sonogashira reactions, allowing for the introduction of a wide range of carbon-based substituents. iitg.ac.in The fluorine atom at C8, while generally less reactive in cross-coupling, significantly influences the electronic properties of the aromatic ring, impacting the reactivity of other positions.

The activation of C-H bonds is a powerful strategy for derivatization. For instance, rhodium(III)-catalyzed C-H activation of in situ generated oximes from aryl ketones and subsequent cyclization with an internal alkyne provides a one-pot synthesis of multisubstituted isoquinolines. organic-chemistry.org In the case of this compound, the lactam carbonyl could potentially direct C-H activation at the C7 position.

The concept of transient directing groups, which are formed in situ and cleaved during the reaction, has also emerged as a valuable tool in C-H functionalization chemistry, offering a more atom-economical approach. nih.gov

Stereochemical and Regiochemical Control in Isoquinolinone Synthesis and Derivatization

Achieving stereochemical and regiochemical control is paramount in the synthesis of complex molecules for pharmaceutical applications. In the derivatization of this compound, these aspects are of critical importance.

Regiochemical Control: The inherent directing effects of the substituents on the isoquinolinone core play a crucial role in determining the regioselectivity of further reactions. The electron-withdrawing nature of the fluorine atom at C8 and the bromine atom at C5 will deactivate the benzene (B151609) ring towards electrophilic substitution, while also directing incoming electrophiles to specific positions. Conversely, in nucleophilic aromatic substitution reactions, the fluorine atom could potentially be displaced by a suitable nucleophile, although this would likely require harsh reaction conditions. The regioselectivity of metal-catalyzed C-H functionalization would be dictated by the choice of catalyst and directing group. youtube.com

Stereochemical Control: While this compound itself is achiral, the introduction of a substituent at a prochiral center or the creation of a new stereocenter during derivatization necessitates stereochemical control. For instance, the asymmetric alkylation of related 3-phenyl-2,3-dihydroquinolin-4(1H)-ones has been achieved using a cinchonidine-derived phase-transfer catalyst, installing a stereogenic quaternary center with high enantioselectivity. nih.govnih.gov This demonstrates the feasibility of achieving high levels of stereocontrol in the functionalization of the isoquinolinone scaffold. The use of chiral auxiliaries is another established strategy to control stereochemistry during a reaction, with the auxiliary being removed in a subsequent step. youtube.com Substrate control, where the existing stereochemistry in a molecule dictates the outcome of a subsequent reaction, is also a key consideration. youtube.com

Kinetic and Thermodynamic Considerations in Reaction Design

The outcome of a chemical reaction is governed by the interplay of kinetics and thermodynamics. In the synthesis and transformation of this compound, understanding these principles is essential for optimizing reaction conditions and achieving the desired product. iitg.ac.in

Kinetic vs. Thermodynamic Control: Some reactions can yield different products depending on whether they are under kinetic or thermodynamic control. The kinetically controlled product is formed faster, while the thermodynamically controlled product is more stable. For example, in the bromolactonization reaction, the endo- or exo-product can be selectively formed by switching between kinetic and thermodynamic control, a process that can be influenced by the solvent. rsc.org In the synthesis of substituted isoquinolines, the reaction temperature and time can be manipulated to favor either the kinetic or thermodynamic product.

Reaction Kinetics: The study of reaction rates provides insight into the reaction mechanism. Isoconversional kinetic analysis is a method used to determine the kinetic parameters of a reaction without assuming a specific reaction model. mdpi.com This can be particularly useful for complex, multi-step reactions involved in the synthesis of heterocyclic compounds. The activation energy, determined through methods like the Kissinger-Akahira-Sunose (KAS) or Flynn-Wall-Ozawa (FWO) models, is a key parameter for understanding the temperature dependence of a reaction. mdpi.com

Below is an illustrative data table showcasing kinetic parameters for the thermal degradation of related pharmaceutical compounds, highlighting the type of data that would be valuable for understanding the stability of this compound.

CompoundKinetic ModelActivation Energy (Ea) (kJ/mol)Reference
CiprofloxacinKAS58.09 mdpi.com
IbuprofenKAS11.37 mdpi.com
Ciprofloxacin + Ibuprofen MixtureKAS41.09 mdpi.com

Advanced Functionalization and Derivatization Strategies Centered on 5 Bromo 8 Fluoroisoquinolin 1 2h One

Post-Synthetic Modifications of the Halogenated Isoquinolin-1(2H)-one Nucleus

The 5-bromo-8-fluoroisoquinolin-1(2H)-one scaffold is endowed with two distinct halogen atoms, each offering a unique handle for post-synthetic modification. The bromine atom at the C5 position is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic organic chemistry. In contrast, the fluorine atom at the C8 position, while generally more inert, can be susceptible to nucleophilic aromatic substitution (SNAr) under specific conditions, further enhancing the diversification potential of the core structure.

The reactivity of aryl halides in palladium-catalyzed reactions is well-established, and the bromo-substituent at the C5 position of the isoquinolinone ring is no exception. This functionality serves as a versatile linchpin for the introduction of a wide range of carbon and heteroatom-based substituents.

One of the most powerful and widely employed methods for C-C bond formation is the Suzuki-Miyaura coupling reaction . This reaction typically involves the palladium-catalyzed cross-coupling of an organoboron reagent, such as a boronic acid or ester, with an aryl halide. The versatility of the Suzuki-Miyaura coupling allows for the introduction of a diverse array of aryl, heteroaryl, and alkyl groups at the C5 position, enabling extensive exploration of the chemical space around the isoquinolinone core. The general transformation is depicted below:

Another pivotal transformation is the Buchwald-Hartwig amination , which facilitates the formation of C-N bonds. This palladium-catalyzed reaction couples an aryl halide with a primary or secondary amine. The ability to introduce a variety of amino functionalities is of paramount importance in medicinal chemistry, as the nitrogen atom can serve as a key hydrogen bond donor or acceptor, significantly influencing the binding affinity of the molecule to its biological target.

While the C-F bond is significantly stronger than the C-Br bond, making it less reactive, the electron-withdrawing nature of the carbonyl group at C1 can activate the C8 position towards nucleophilic aromatic substitution (SNAr) . This reaction typically requires a strong nucleophile and may necessitate elevated temperatures or the use of aprotic polar solvents to proceed efficiently. The displacement of the fluoride (B91410) with various nucleophiles, such as alkoxides, thiolates, or amines, provides an alternative avenue for functionalization.

Strategic Incorporation of Diverse Functional Groups for Scaffold Elaboration

The strategic introduction of diverse functional groups onto the this compound scaffold is a key step in the development of new chemical entities with tailored properties. Beyond the direct modification of the halogen atoms, other positions on the heterocyclic ring can also be functionalized, leading to a highly decorated and complex molecular architecture.

The nitrogen atom of the lactam moiety (N2) can be readily alkylated or arylated under basic conditions. This modification is crucial for modulating the physicochemical properties of the molecule, such as solubility and lipophilicity, and can also influence the orientation of other substituents, thereby impacting biological activity.

Furthermore, the methylene (B1212753) group at the C4 position can potentially be functionalized through various methods, including oxidation to the corresponding 4-hydroxyisoquinolinone, which can then be further derivatized. Halogenation at this position is also a possibility, introducing another reactive handle for subsequent transformations.

The following table summarizes some of the key functionalization strategies and the types of functional groups that can be introduced:

Reaction TypePositionIntroduced Functional GroupReagents and Conditions
Suzuki-Miyaura CouplingC5Aryl, Heteroaryl, AlkylPd catalyst, Base, Boronic acid/ester
Buchwald-Hartwig AminationC5Primary/Secondary AminePd catalyst, Base, Amine
Sonogashira CouplingC5AlkynePd/Cu catalyst, Base, Terminal alkyne
Stille CouplingC5Aryl, Vinyl, AlkylPd catalyst, Organostannane
Nucleophilic Aromatic SubstitutionC8Alkoxy, Thiol, AminoStrong nucleophile, Heat
N-Alkylation/ArylationN2Alkyl, ArylBase, Alkyl/Aryl halide

Synthesis of Polycyclic and Fused Heterocyclic Systems Incorporating the this compound Framework

A particularly fruitful strategy for the elaboration of the this compound scaffold involves the construction of polycyclic and fused heterocyclic systems. This approach can lead to novel molecular architectures with unique three-dimensional shapes and electronic properties, which are often desirable for achieving high-affinity and selective binding to biological targets.

One common approach is to introduce a functional group at the C5 position that can subsequently participate in an intramolecular cyclization reaction. For instance, a Sonogashira coupling can be used to install an alkyne at the C5 position. This alkyne can then undergo a variety of cyclization reactions to form fused ring systems. For example, an intramolecular Heck reaction or a transition-metal-catalyzed cycloisomerization could lead to the formation of a new five- or six-membered ring fused to the isoquinolinone core.

A notable example of this strategy is the synthesis of thieno[2,3-c]isoquinolin-5(4H)-ones, which have been identified as potent PARP inhibitors. google.com While not starting directly from the title compound, analogous synthetic routes could be envisioned. The general approach involves the construction of a thiophene (B33073) ring fused to the isoquinolinone backbone. This can be achieved through various synthetic sequences, often involving the initial functionalization of the benzene (B151609) ring of a precursor molecule followed by cyclization to form the isoquinolinone and then the fused thiophene ring.

Development of Libraries of Novel this compound Derivatives

The development of focused libraries of compounds based on the this compound scaffold is a powerful approach for systematic SAR exploration and lead optimization. By employing combinatorial chemistry principles and parallel synthesis techniques, a large number of derivatives can be rapidly synthesized and screened for biological activity.

The versatility of the C5-bromo substituent is particularly advantageous for library synthesis. A common precursor, this compound, can be subjected to a variety of palladium-catalyzed cross-coupling reactions in a parallel format, each well containing a different boronic acid, amine, or other coupling partner. This allows for the generation of a library of C5-functionalized derivatives with a wide range of substituents.

Furthermore, the N2 position can also be diversified in a combinatorial fashion. After the initial C5 functionalization, the resulting library of compounds can be further reacted with a set of different alkylating or arylating agents to introduce diversity at the N2 position. This two-dimensional diversification strategy allows for the rapid exploration of a vast chemical space.

An example of a library synthesis workflow is outlined below:

Parallel Suzuki-Miyaura Coupling: An array of different boronic acids is reacted with this compound in a multi-well plate format to generate a library of C5-aryl/heteroaryl derivatives.

Parallel Buchwald-Hartwig Amination: In a separate set of reactions, a diverse collection of primary and secondary amines is coupled with the starting material to create a library of C5-amino derivatives.

N-Alkylation/Arylation: The libraries generated in the previous steps can be further diversified by reacting them with a set of electrophiles to introduce various substituents at the N2 position.

This systematic approach to derivatization, coupled with high-throughput screening, can significantly accelerate the discovery of new drug candidates based on the this compound scaffold.

Computational and Theoretical Studies on Halogenated Isoquinolin 1 2h One Architectures

Quantum Chemical Calculations of Electronic Structure and Reactivity Profiles of 5-Bromo-8-fluoroisoquinolin-1(2H)-one

Quantum chemical calculations are fundamental to understanding the intrinsic properties of this compound. Methods such as Density Functional Theory (DFT) are employed to model its electronic structure, providing insights into molecular geometry, orbital energies, and the distribution of electron density.

The presence of two different halogen atoms, bromine at position 5 and fluorine at position 8, significantly influences the molecule's electronic properties. The high electronegativity of the fluorine atom is expected to create a region of lower electron density (electrophilic character) in its vicinity, while the larger, more polarizable bromine atom can participate in halogen bonding.

Calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy gap between HOMO and LUMO indicates the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity. For this compound, the HOMO is likely to be distributed over the benzene (B151609) ring and the bromine atom, while the LUMO would be concentrated on the pyridinone ring, particularly the carbonyl group.

Molecular Electrostatic Potential (MEP) maps are another critical output of these calculations. They visualize the charge distribution on the molecule's surface, identifying sites susceptible to electrophilic or nucleophilic attack. In this compound, the MEP would likely show a negative potential (red/yellow) around the carbonyl oxygen and a positive potential (blue) near the N-H proton and potentially the bromine atom (the sigma-hole), indicating its capacity to act as both a hydrogen bond donor and a halogen bond donor.

Table 1: Hypothetical Quantum Chemical Properties of this compound

PropertyCalculated ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability
LUMO Energy-1.8 eVIndicates electron-accepting ability
HOMO-LUMO Gap4.7 eVPredicts chemical stability and reactivity
Dipole Moment3.2 DMeasures overall polarity of the molecule
Electrostatic Potential (Oxygen)-0.04 a.u.Site for electrophilic attack/H-bond accepting
Electrostatic Potential (N-H)+0.05 a.u.Site for nucleophilic attack/H-bond donating

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar heterocyclic compounds. They are intended to demonstrate the type of information generated, not to report empirically verified data for this specific molecule.

Molecular Modeling and Dynamics Simulations of Synthetic Pathways and Intermediates

While experimental organic chemistry establishes the methods for synthesizing this compound, molecular modeling and dynamics simulations offer a deeper understanding of the underlying reaction mechanisms. acs.org These computational techniques can map out the energy landscape of a reaction, identifying transition states and intermediates that may be too transient to observe experimentally.

For instance, the synthesis of the isoquinolinone core often involves cyclization reactions. rsc.orgnih.gov Molecular dynamics (MD) simulations can model these complex processes in a simulated solvent environment, providing a realistic depiction of molecular interactions. acs.org By tracking the behavior of molecules over time, MD simulations can reveal aggregation pathways and the dynamic formation of complexes that may influence reaction outcomes. acs.orgyoutube.com

Theoretical calculations can be used to evaluate the feasibility of different synthetic routes by comparing the activation energies of key steps. This allows for the in silico optimization of reaction conditions, such as temperature and catalyst choice, before extensive laboratory work is undertaken. For a substituted molecule like this compound, modeling can help predict how the electronic and steric effects of the bromo and fluoro groups will influence the regioselectivity and efficiency of synthetic transformations.

Theoretical Insights into Molecular Recognition and Ligand Design Principles Based on Isoquinolin-1(2H)-one Scaffolds

The isoquinolin-1(2H)-one scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that can bind to a variety of biological targets. rsc.orgnih.gov Computational studies are essential for understanding how this scaffold and its derivatives, including this compound, interact with proteins and for guiding the design of new, more potent and selective ligands. researchoutreach.orgnih.gov Fragment-based drug discovery (FBDD) is one such approach where the isoquinoline (B145761) core serves as a template for building potential kinase inhibitors. researchoutreach.org

Molecular docking is a primary computational tool used to predict how a ligand like this compound might bind to the active site of a target protein. This technique computationally places the molecule into the binding pocket of a receptor in various orientations and conformations, calculating a "docking score" that estimates the binding affinity.

The results of docking studies can reveal key interactions, such as hydrogen bonds between the ligand's carbonyl group or N-H and amino acid residues, or hydrophobic interactions involving the aromatic rings. For this compound, the bromine atom could participate in halogen bonding with an electron-rich atom (like an oxygen or sulfur) in the protein's active site, an interaction that is increasingly recognized as important for ligand affinity. The fluorine atom can also form specific interactions and modulate the electronic properties of the scaffold to enhance binding.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates variations in the chemical structure of a series of compounds with their biological activity. nih.govjapsonline.com For isoquinolin-1(2H)-one scaffolds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used. plos.orgbohrium.com

These models are built using a training set of molecules with known activities. plos.org The models then generate 3D contour maps that visualize which regions of the molecule are associated with increased or decreased activity. For example, a CoMFA map might indicate that a bulky substituent is favored in one region (steric field), while a CoMSIA map could highlight areas where hydrogen bond donors or acceptors would be beneficial. nih.govplos.org

A QSAR model for a series of derivatives based on the this compound scaffold would provide a predictive tool for designing new compounds with potentially improved activity. plos.orgbohrium.com The model would quantify the impact of different substituents on the steric, electrostatic, and hydrophobic properties of the molecule, guiding the rational synthesis of more effective derivatives. plos.org

Table 2: Key Parameters in a Typical 3D-QSAR Model for Isoquinolinone Derivatives

ParameterDescriptionTypical Contribution to Model
q² (Cross-validated r²) A measure of the internal predictive ability of the model.> 0.5 for a good model. nih.govplos.org
r² (Non-cross-validated r²) A measure of the correlation between predicted and actual activity for the training set.> 0.6 for a good model. nih.govplos.org
Steric Fields (CoMFA/CoMSIA) Indicates where bulky groups increase or decrease activity.Varies depending on the target. nih.govplos.org
Electrostatic Fields (CoMFA/CoMSIA) Indicates where positive or negative charges are favorable.Varies depending on the target. nih.govplos.org
Hydrophobic Fields (CoMSIA) Indicates where hydrophobic or hydrophilic groups are favorable.Varies depending on the target. plos.org
H-Bond Donor/Acceptor Fields (CoMSIA) Indicates where H-bond donors or acceptors enhance activity.Varies depending on the target. plos.org

This table presents common statistical metrics and field contributions used to validate and interpret 3D-QSAR models, based on published studies on related isoquinoline scaffolds. nih.govplos.orgbohrium.com

Role of 5 Bromo 8 Fluoroisoquinolin 1 2h One As a Core Scaffold in Chemical and Medicinal Chemistry Research Design

Design and Synthesis of Compound Libraries Based on the Isoquinolin-1(2H)-one Core

The generation of compound libraries is a cornerstone of modern drug discovery, allowing for the high-throughput screening of a multitude of chemical entities to identify novel hits and leads. researchgate.net The 5-Bromo-8-fluoroisoquinolin-1(2H)-one scaffold is exceptionally well-suited for the construction of diverse chemical libraries due to the presence of reactive handles that permit a wide array of chemical transformations.

The bromine atom at the 5-position serves as a key functional group for diversification. It can readily participate in a variety of transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. This allows for the introduction of a vast range of substituents, including aryl, heteroaryl, alkyl, and amino groups, at this position. Each of these introduced fragments can explore different regions of chemical space and interact with various pockets of a biological target.

Furthermore, the lactam nitrogen of the isoquinolinone core can be alkylated or arylated to introduce another point of diversity. This N-substitution can significantly influence the compound's three-dimensional shape, solubility, and hydrogen bonding capacity, further expanding the structural variety within the library. The combination of modifications at the 5-position and the lactam nitrogen allows for the creation of a large and structurally diverse library of compounds from a single, readily accessible starting material.

An illustrative, though not exhaustive, representation of the diversification potential of the this compound scaffold is presented below:

Reaction Type Position of Modification Introduced Moiety Potential for Library Expansion
Suzuki CouplingC-5Aryl, HeteroarylHigh
Sonogashira CouplingC-5AlkynylHigh
Buchwald-Hartwig AminationC-5Amines (primary, secondary)High
N-Alkylation/ArylationN-2Alkyl, Aryl, HeteroarylHigh

Utility as a Privileged Scaffold in Rational Drug Design Strategies

Rational drug design relies on a deep understanding of the interactions between a small molecule and its biological target. The this compound scaffold offers several advantages in this context, serving as a versatile platform for the implementation of various design strategies. spirochem.commdpi.com

Strategic Incorporation into Bioactive Motifs

The isoquinolin-1(2H)-one core is a key component of numerous biologically active molecules. researchgate.netresearchgate.net A notable example is its role in the development of inhibitors of poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair and a key target in cancer therapy. nih.gov The related thieno[2,3-c]isoquinolin-5(4H)-one scaffold has been identified as a potent PARP inhibitor, and its broad inhibition profile suggests that the isoquinolinone backbone is a suitable starting point for developing more selective inhibitors. nih.gov

The 5-bromo and 8-fluoro substituents on the isoquinolinone core of the title compound can be strategically utilized to fine-tune the interactions with the target protein. The fluorine atom, with its high electronegativity and ability to form hydrogen bonds, can modulate the electronic environment of the scaffold and introduce favorable interactions with the protein backbone or specific amino acid residues. cambridgemedchemconsulting.com The bromine atom, in addition to being a synthetic handle, can also participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

Bioisosteric Replacements and Scaffold Hopping Approaches for Novel Analogues

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful strategy for optimizing lead compounds. researchgate.netnih.gov The this compound scaffold can be employed in bioisosteric replacement strategies to improve a molecule's potency, selectivity, or pharmacokinetic profile. For instance, the fluorine atom can act as a bioisostere for a hydrogen atom, leading to enhanced metabolic stability without significantly altering the molecule's size. cambridgemedchemconsulting.com

Scaffold hopping involves replacing the core scaffold of a known active compound with a novel one while retaining the key pharmacophoric features. nih.govberkeley.edudigitellinc.com The isoquinolin-1(2H)-one scaffold has been successfully used in scaffold hopping approaches. For example, researchers have designed novel epidermal growth factor receptor (EGFR) inhibitors by hopping from a known pharmacophore to a 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-one scaffold. nih.gov The this compound scaffold, with its unique substitution pattern, offers a novel and attractive starting point for similar scaffold hopping endeavors, potentially leading to the discovery of compounds with new intellectual property and improved drug-like properties.

Applications as Building Blocks for Complex Molecular Synthesis

Beyond its direct use in medicinal chemistry, this compound is a valuable building block for the synthesis of more complex molecules. researchgate.netnih.govresearchgate.net The presence of multiple, orthogonally reactive sites allows for its incorporation into larger, more intricate molecular architectures.

The bromine atom at the 5-position can be converted to other functional groups, such as a boronic acid or an organotin reagent, which can then be used in subsequent cross-coupling reactions. The lactam functionality can be reduced to the corresponding amine, providing access to the tetrahydroisoquinoline scaffold, another important heterocyclic motif in natural products and pharmaceuticals. Furthermore, the aromatic ring can undergo electrophilic substitution reactions, although the substitution pattern will be influenced by the existing bromo and fluoro groups. These transformations highlight the versatility of this compound as a starting material for the construction of a wide range of complex and potentially bioactive molecules.

Future Directions and Emerging Research Avenues for 5 Bromo 8 Fluoroisoquinolin 1 2h One

Development of Sustainable and Green Synthetic Methodologies

The future synthesis of 5-Bromo-8-fluoroisoquinolin-1(2H)-one and its derivatives will increasingly align with the principles of green chemistry, aiming to reduce environmental impact by minimizing waste, energy consumption, and the use of hazardous substances. yale.edusigmaaldrich.comnih.gov

Key research avenues include:

Catalytic Approaches: A shift from stoichiometric reagents to catalytic ones is a cornerstone of green chemistry. yale.edu Future syntheses will likely focus on transition-metal-catalyzed methods, such as rhodium-catalyzed C-H activation, to construct the isoquinolinone core. rsc.orgchemistryviews.org Research into using more abundant and less toxic 3d-transition metals is also a promising direction. researchgate.net The use of photocatalysis, harnessing visible light to drive reactions, represents another green approach for synthesizing isoquinolone derivatives under mild, metal-free conditions. acs.orgrsc.orgutas.edu.au

Greener Reaction Media: Traditional organic solvents are a major source of chemical waste. Future methodologies will explore the use of biomass-derived solvents, such as ethanol, or even water as the reaction medium. rsc.orgchemistryviews.org Solvent-free reaction conditions are also an attractive goal. nih.govresearchgate.net

Flow Chemistry: Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved reaction control, higher yields, and easier scalability. springerprofessional.demdpi.com Implementing flow processes for the synthesis of heterocyclic compounds like isoquinolinones can lead to more efficient and sustainable manufacturing. uc.ptsci-hub.semdpi.com This technology is particularly well-suited for telescoping multiple reaction steps, which minimizes purification and reduces waste. uc.pt

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all starting materials into the final product. yale.edu Acceptorless dehydrogenative coupling (ADC) strategies, which produce only water and hydrogen as byproducts, are an excellent example of atom-economical synthesis for N-heterocycles. rsc.org Similarly, cycloaddition reactions, such as those involving in-situ generated benzyne, offer a step-economical route to diverse heterocyclic compounds. rsc.org

Integration of Artificial Intelligence and Machine Learning in Retrosynthetic Analysis of Complex Isoquinolinone Derivatives

Retrosynthesis, the process of deconstructing a target molecule to identify potential starting materials, is a cornerstone of organic synthesis. Traditionally a task for expert chemists, it is now being revolutionized by artificial intelligence (AI) and machine learning (ML).

Future research will focus on applying these computational tools to complex molecules like this compound and its derivatives.

AI-Driven Retrosynthesis Prediction: AI models can learn chemical rules from vast datasets of published reactions to predict viable retrosynthetic pathways. springerprofessional.dersc.org These models can be categorized as template-based, template-free, or semi-template, each with distinct advantages for different synthetic challenges. rsc.orgmdpi.com For a complex target, AI can propose multiple synthetic routes, potentially uncovering novel and more efficient pathways that a human chemist might overlook. springerprofessional.de

Hybrid Approaches: The most powerful approach often combines AI's computational power with human expertise. nih.gov AI can generate a broad range of potential routes, which are then evaluated and refined by experienced chemists. This synergy leverages the strengths of both data-driven analysis and nuanced chemical intuition. nih.gov

AI Retrosynthesis Model TypeDescriptionPotential Application for Isoquinolinones
Template-Based Uses a predefined set of reaction rules or templates extracted from reaction databases.Reliable for well-established transformations of the isoquinolinone core.
Template-Free Learns the underlying principles of chemical reactivity without explicit reaction templates, often using sequence-to-sequence models.Can discover novel or unprecedented synthetic routes to complex, highly substituted isoquinolinone derivatives. rsc.org
Semi-Template A hybrid approach that combines the reliability of templates with the exploratory power of template-free methods.Balances innovation and feasibility in planning the synthesis of new this compound analogues. mdpi.com

Exploration of Novel Reactivity and Catalytic Transformations for Halogenated Isoquinolin-1(2H)-ones

The bromine and fluorine atoms on the this compound ring are not merely passive substituents; they are functional handles that enable a wide array of subsequent chemical transformations. Future research will focus on leveraging the unique electronic properties and reactivity of these halogens to create diverse molecular architectures.

Cross-Coupling Reactions: The bromine atom at the C5-position is particularly amenable to a variety of well-established metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.comnih.gov Future work will likely involve applying Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig couplings to introduce a wide range of substituents at this position, thereby generating libraries of novel compounds. researchgate.net

C-H Functionalization: Direct functionalization of C-H bonds is a highly efficient and atom-economical strategy for modifying molecular scaffolds. mdpi.com Research into the regioselective C-H activation of the isoquinolinone core, for example at the C4 position, could lead to the introduction of alkyl or aryl groups. researchgate.net This can be achieved through various catalytic systems, including those based on palladium or rhodium. mdpi.comnih.gov

Novel Transformations: The presence of both a bromo and a fluoro substituent invites exploration into more novel and selective transformations. Research could focus on developing catalytic systems that can selectively activate one halogen over the other, allowing for sequential and site-specific modifications. Furthermore, exploring reactions like iodine-catalyzed sulfuration or sulfenylation at the C4-position offers additional pathways to functionalized isoquinolin-1(2H)-ones. researchgate.netrsc.org

Reaction TypePosition on Isoquinolinone CorePotential New Functionality
Suzuki-Miyaura Coupling C5 (via Bromine)Aryl, Heteroaryl groups
Sonogashira Coupling C5 (via Bromine)Alkynyl groups
Buchwald-Hartwig Amination C5 (via Bromine)Amino, Amido groups
Direct C-H Alkylation C4Alkyl groups
Direct C-H Sulfenylation C4Thioether groups

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation and Purity Assessment in Research Contexts

As the synthesis of novel and more complex derivatives of this compound progresses, the need for robust and sophisticated analytical methods for structural confirmation and purity determination becomes paramount. novasolbio.com

Hyphenated Chromatographic Techniques: The combination of separation techniques with powerful detection methods is essential for analyzing complex reaction mixtures and ensuring the purity of the final compounds. researchgate.netijpsjournal.comchemijournal.com High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are indispensable tools. numberanalytics.comslideshare.net These techniques allow for the separation of the target compound from impurities and provide mass information for identification. novasolbio.comarborpharmchem.com For definitive structural elucidation of unknown byproducts or metabolites, Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a powerful, albeit more specialized, option. numberanalytics.com

High-Resolution Mass Spectrometry (HRMS): HRMS is critical for the analysis of halogenated compounds. chromatographyonline.com It provides highly accurate mass measurements, allowing for the unambiguous determination of elemental composition. This is particularly useful for distinguishing between compounds with the same nominal mass. The characteristic isotopic patterns of bromine (79Br and 81Br in a ~1:1 ratio) and chlorine provide clear signatures in the mass spectrum, aiding in the identification of halogenated molecules. nih.govlibretexts.org Mass defect filtering is an emerging data analysis strategy that can help to rapidly screen complex datasets for halogenated compounds of interest. nih.gov

Advanced NMR Spectroscopy: While standard 1H and 13C NMR are routine, advanced 2D NMR techniques (e.g., COSY, HSQC, HMBC) are crucial for the complete and unambiguous assignment of the structure of complex isoquinolinone derivatives. Furthermore, 19F NMR spectroscopy will be essential for confirming the presence and chemical environment of the fluorine atom, a key feature of the target molecule.

Purity Assessment: The purity of any synthesized compound, especially those intended for further study, must be rigorously established. moravek.com This involves using a combination of orthogonal analytical methods, such as HPLC with UV detection, GC-FID, and titration, to quantify the main component and identify and quantify any impurities. novasolbio.comresearchgate.net Establishing clear purity standards and validated analytical methods is a critical aspect of the research and development process. ijrar.org

Analytical TechniquePurposeInformation Gained for this compound
HPLC/GC Separation & QuantificationDetermines purity and quantifies the main compound and impurities. arborpharmchem.comresearchgate.net
Mass Spectrometry (MS) IdentificationConfirms molecular weight; HRMS provides elemental composition. Isotopic pattern confirms the presence of bromine. chromatographyonline.comlibretexts.org
NMR Spectroscopy Structural Elucidation1H, 13C, and 2D NMR determine the carbon-hydrogen framework. 19F NMR confirms the fluorine environment.
LC-MS / GC-MS Separation & IdentificationIdentifies components in a mixture, crucial for reaction monitoring and impurity profiling. chemijournal.com

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 5-Bromo-8-fluoroisoquinolin-1(2H)-one?

  • Methodological Answer : Begin with a halogenation strategy using bromine or electrophilic brominating agents (e.g., NBS) on a pre-fluorinated isoquinolinone scaffold. Fluorination can be achieved via halogen-exchange reactions (e.g., Balz-Schiemann) or directed ortho-metalation. For regioselective bromine placement, employ protecting groups or directing moieties (e.g., carbonyl groups). Monitor reaction progress using TLC and purify via column chromatography with silica gel (hexane/EtOAc gradient). Validate intermediates via 1H^{1}\text{H}-NMR and LC-MS .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • HPLC : C18 column, acetonitrile/water mobile phase (gradient elution) to assess purity (>95% by area normalization).
  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C}-NMR in deuterated DMSO or CDCl3_3 to confirm substituent positions. Compare chemical shifts to structurally similar compounds (e.g., 5-Bromo-3,4-dihydroisoquinolin-1(2H)-one, δ 7.8–8.2 ppm for aromatic protons) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion ([M+H]+^+) and isotopic patterns for bromine/fluorine.

Q. What safety protocols are critical during handling?

  • Methodological Answer : Store at 0–6°C in amber vials to prevent photodegradation. Use fume hoods, nitrile gloves, and protective eyewear during synthesis. Avoid aqueous workups if the compound is moisture-sensitive; instead, use anhydrous solvents (e.g., THF, DCM) .

Advanced Research Questions

Q. How can reaction yields be optimized when introducing bromine and fluorine on the isoquinolinone scaffold?

  • Methodological Answer :

  • Catalytic Systems : Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for bromine) or Cu-mediated fluorination.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution but may require lower temperatures (0–5°C) to suppress side reactions.
  • Kinetic Monitoring : In situ IR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically. Compare yields under varying conditions (e.g., 65% yield in DMF vs. 48% in THF) .

Q. How to resolve contradictions in spectral data (e.g., unexpected 19F^{19}\text{F}-NMR shifts)?

  • Methodological Answer :

  • 2D NMR : Perform 1H^{1}\text{H}-19F^{19}\text{F} HMBC to confirm coupling between fluorine and adjacent protons.
  • Computational Validation : Use DFT calculations (Gaussian 16, B3LYP/6-31G**) to predict chemical shifts and compare with experimental data. For example, discrepancies >0.5 ppm may indicate conformational flexibility or solvent effects .

Q. What experimental designs are suitable for studying substituent electronic effects on reactivity?

  • Methodological Answer :

  • Structure-Activity Relationships (SAR) : Synthesize analogs (e.g., 5-Cl-8-F or 5-Br-8-Cl derivatives) and compare reaction kinetics via UV-Vis spectroscopy.
  • Electrochemical Analysis : Cyclic voltammetry to measure redox potentials, correlating bromine/fluorine electronegativity with electron-withdrawing effects .

Q. How can computational modeling predict the compound’s behavior in catalytic systems?

  • Methodological Answer :

  • Docking Studies : Use AutoDock Vina to simulate interactions with enzyme active sites (e.g., cytochrome P450).
  • MD Simulations : GROMACS for solvation dynamics, focusing on halogen bonding with polar residues. Validate with experimental LogP and TPSA data (e.g., LogP = 2.1 ± 0.3 from HPLC) .

Data Contradiction & Validation

Q. How to address conflicting solubility data in polar vs. nonpolar solvents?

  • Methodological Answer :

  • Phase Solubility Studies : Measure solubility in DMSO, EtOH, and hexane at 25°C. Use Hansen solubility parameters to identify mismatches (e.g., δD = 18.5 MPa1/2^{1/2} suggests limited hexane compatibility).
  • Thermogravimetric Analysis (TGA) : Assess thermal stability during solvent evaporation to detect decomposition artifacts .

Q. What statistical approaches validate reproducibility in multi-step syntheses?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, catalyst loading). Analyze variance (ANOVA) to identify critical factors (p < 0.05).
  • Control Charts : Track yield and purity across 10 batches to establish process capability (Cpk > 1.33) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.